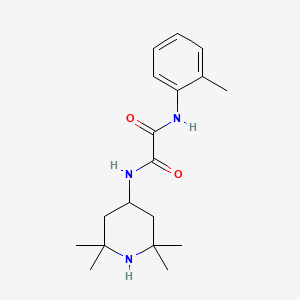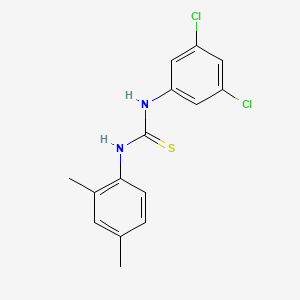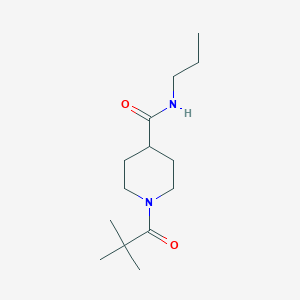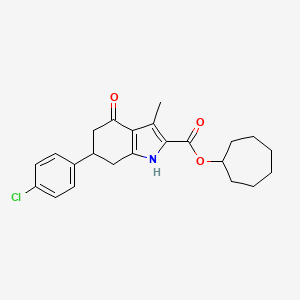![molecular formula C15H18N2O3 B4748080 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4748080.png)
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole
Descripción general
Descripción
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole, also known as MTPP, is a chemical compound that has gained attention for its potential use in scientific research. MTPP has been found to have various biochemical and physiological effects, and its mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been found to have various scientific research applications. It has been studied for its potential use as a therapeutic agent for Parkinson's disease, as it has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which is implicated in the pathogenesis of Parkinson's disease. 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is still being studied. It has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to oxidative stress and cell death.
Biochemical and Physiological Effects
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has been found to have various biochemical and physiological effects. It has been found to induce oxidative stress and cell death in various cell types, including dopaminergic neurons and insect cells. 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has also been found to inhibit the activity of complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in ROS production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have insecticidal activity against several insect species, making it a potential candidate for insecticide development. However, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several limitations for lab experiments. It has been found to induce oxidative stress and cell death in various cell types, making it difficult to study its effects in vivo. Additionally, the mechanism of action of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is still being studied, making it difficult to fully understand its effects.
Direcciones Futuras
There are several future directions for the study of 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole. Further research is needed to fully understand its mechanism of action and its effects on various cell types. Additionally, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole could be studied for its potential use as an insecticide, as it has been found to have insecticidal activity against several insect species. Finally, 1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole could be studied for its potential use as a therapeutic agent for Parkinson's disease, as it has been found to inhibit the activity of complex I of the mitochondrial respiratory chain, which is implicated in the pathogenesis of Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-11(2)16-17(12(10)3)15(18)9-20-14-7-5-13(19-4)6-8-14/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLHEAHZLILZFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-1-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(1-naphthyl)acetamide](/img/structure/B4748002.png)

![ethyl (2-{[3-(3-nitrophenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4748024.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4748029.png)

![ethyl 4-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4748041.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4748046.png)

![2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid](/img/structure/B4748054.png)
![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide](/img/structure/B4748057.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4748071.png)
![methyl 3-chloro-6-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4748083.png)
